1,5,6,7-Tetrahydroindeno[5,6-d]imidazole
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Overview
Description
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is a heterocyclic compound that features an indeno-imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,5,6,7-Tetrahydroindeno[5,6-d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications . The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 4,5,6,7-Tetrahydro-4-oxoindole
- 1,2,4,5-Tetrasubstituted imidazoles
Uniqueness: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is unique due to its indeno-imidazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h4-6H,1-3H2,(H,11,12) |
InChI Key |
CKTSSVJHUFJXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=CN3 |
Origin of Product |
United States |
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